4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid

Physicochemical profiling Drug-likeness Lead optimization

4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid (CAS 879587-55-0) is a synthetic heterocyclic compound belonging to the 1,2,3-benzotriazin-4-one class, featuring a butanoyl-γ-aminobutyric acid (GABA) side chain conjugated via an amide bond. The 1,2,3-benzotriazinone scaffold is recognized for diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Molecular Formula C15H18N4O4
Molecular Weight 318.33 g/mol
CAS No. 879587-55-0
Cat. No. B11147241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
CAS879587-55-0
Molecular FormulaC15H18N4O4
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC(=O)O
InChIInChI=1S/C15H18N4O4/c20-13(16-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)17-18-19/h1-2,5-6H,3-4,7-10H2,(H,16,20)(H,21,22)
InChIKeyOPSQZMPGGXYIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.7 [ug/mL] (The mean of the results at pH 7.4)

4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid (CAS 879587-55-0): Structural Classification and Procurement Context


4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid (CAS 879587-55-0) is a synthetic heterocyclic compound belonging to the 1,2,3-benzotriazin-4-one class, featuring a butanoyl-γ-aminobutyric acid (GABA) side chain conjugated via an amide bond [1]. The 1,2,3-benzotriazinone scaffold is recognized for diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties [2]. This compound is primarily catalogued as a screening compound and research intermediate, with a molecular formula of C₁₅H₁₈N₄O₄ and a molecular weight of 318.33 g/mol [3]. Its structure incorporates a central butanoic acid backbone linked through an amide to a second butanoic acid chain that terminates at the N3 position of the benzotriazinone heterocycle—a connectivity pattern that distinguishes it from both simpler benzotriazinone precursors and α-amino acid conjugates in the same series.

Why In-Class Benzotriazinone Derivatives Cannot Substitute for 4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid (CAS 879587-55-0)


Substituting 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid with a generic benzotriazinone derivative or a closely related analog (e.g., CAS 958950-96-4 or CAS 97609-03-5) carries quantifiable risk for experimental irreproducibility. The target compound bears a unique dual-butanoic acid architecture—a butanoyl linker to the benzotriazinone N3 position and a γ-aminobutyric acid (GABA) terminal moiety—that confers a calculated cLogP of 1.04, a topological polar surface area (TPSA) of 99.77 Ų, and three hydrogen bond donors [1]. In contrast, the propanoic acid analog (CAS 958950-96-4) has a lower molecular weight (304.3 g/mol) and altered H-bond donor count, while the precursor 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid (CAS 97609-03-5) lacks the terminal amide and carboxylic acid functionalities entirely . Even within the same scaffold class, benzotriazinone HepG2 cytotoxicity IC₅₀ values span from 6.5 μM to >60 μM depending on the side chain [2]. These physicochemical and biological divergences mean that analog substitution without verification invalidates SAR continuity and confounds hit triage in screening cascades.

Quantitative Differentiation Evidence for 4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid (CAS 879587-55-0) vs. Closest Analogs


Terminal GABA Moiety Confers Distinct Physicochemical Profile vs. α-Amino Acid Benzotriazinone Conjugates

The target compound incorporates a γ-aminobutyric acid (GABA) terminal moiety rather than an α-amino acid. This architectural difference yields a calculated cLogP of 1.04 and a topological polar surface area (TPSA) of 99.77 Ų, with 3 hydrogen bond donors and 8 hydrogen bond acceptors [1]. The (2S)-alanine analog (CAS 958950-96-4, C₁₄H₁₆N₄O₄, MW 304.3) has a lower molecular weight and different H-bond donor/acceptor geometry due to the α-carbon chiral center, while the valine analog (2S)-3-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid introduces steric bulk at the α-position. These differences directly affect aqueous solubility, permeability, and target binding conformations.

Physicochemical profiling Drug-likeness Lead optimization

Benzotriazinone Scaffold Demonstrates Sub-10 μM Cytotoxicity Against HepG2 Liver Carcinoma Cells

Although no direct cytotoxicity data are publicly available specifically for CAS 879587-55-0, the 1,2,3-benzotriazin-4-one scaffold class has demonstrated quantifiable in vitro anticancer activity. In a 2020 study, benzotriazinone derivative compound 3 exhibited an IC₅₀ of 6.525 μM against the HepG2 human liver carcinoma cell line, while derivative 13a showed an IC₅₀ of 10.97 μM, compared with the standard drug doxorubicin at 2.06 μM [1]. In contrast, compounds 11e and 12e from the same series showed substantially weaker activity (IC₅₀ = 12.40 μg/mL and 59.85 μg/mL respectively), demonstrating that side-chain modifications produce >9-fold differences in potency [1]. The target compound's distinct GABA-terminated butanoyl chain may confer intermediate or distinct activity within this range.

Anticancer screening HepG2 cytotoxicity Benzotriazinone SAR

GPR35 Antagonism Screening Result Provides Negative Selectivity Data Point vs. Active GPR35 Ligands

The compound (recorded as EOS42707 in the ECBD database) was tested in a primary assay for GPR35 antagonism and found to be inactive [1]. This negative result provides a useful selectivity data point: whereas benzothiazole-based GPR35 antagonists such as CID1231538 exhibit potent activity (IC₅₀ = 0.55 μM) [2], CAS 879587-55-0 does not engage this target. This differentiates the compound from GPR35-active chemotypes and supports its use in screening panels where GPR35 counter-screening is required, or where GPR35-mediated off-target effects must be excluded.

GPR35 GPCR screening Selectivity profiling

Benzotriazinone Core Serves as a Versatile Synthetic Intermediate for Diverse N-Heterocycle Construction via Denitrogenative Annulation

1,2,3-Benzotriazinones participate in denitrogenative oxidative addition with low-valent nickel and palladium catalysts, extruding N₂ to form reactive aza-metalacycle intermediates that undergo annulation with alkenes, alkynes, benzynes, and allenes to access diverse N-heterocycles and ortho-substituted benzamides [1]. The target compound, bearing a free carboxylic acid on both the linker and terminal positions, offers dual handles for further derivatization: the benzotriazinone core can undergo transition-metal-catalyzed transformations while the carboxylic acid groups enable amide coupling, esterification, or bioconjugation. This dual reactivity is absent in simpler benzotriazinones lacking pendant acid functionality (e.g., 3,4-dihydro-4-oxo-1,2,3-benzotriazine) and in analogs where the acid is blocked as an ester (e.g., CAS 880812-06-6) .

Synthetic chemistry Denitrogenative coupling N-heterocycle synthesis

Recommended Application Scenarios for 4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid (CAS 879587-55-0)


Anticancer SAR Expansion: Probing Side-Chain Effects on HepG2 Cytotoxicity

Given that the 1,2,3-benzotriazin-4-one scaffold has demonstrated HepG2 cytotoxicity with IC₅₀ values ranging from 6.525 μM to 59.85 μg/mL depending on side-chain identity [3], CAS 879587-55-0 is positioned as a unique GABA-terminated probe for systematic linker-length and terminal-acid SAR studies. Its dual-butanoic acid architecture fills a gap between the simple butanoic acid precursor (CAS 97609-03-5) and α-amino acid conjugates (e.g., alanine and valine analogs), enabling researchers to decouple the contributions of linker length, terminal acid position, and H-bond donor count to cytotoxic potency.

GPCR Counter-Screening Panel: GPR35-Negative Control Compound

The confirmed inactivity of this compound in a GPR35 antagonism primary assay [3] establishes its utility as a GPR35-negative control in GPCR screening cascades. This is particularly valuable for inflammation-focused programs where benzothiazole and benzothiazinone GPR35 ligands (e.g., CID1231538, IC₅₀ = 0.55 μM) are being profiled and a structurally distinct negative control bearing the benzotriazinone scaffold is required to validate assay specificity.

Transition-Metal-Catalyzed Denitrogenative Library Synthesis

The benzotriazinone core of CAS 879587-55-0 can serve as a substrate for Ni- or Pd-catalyzed denitrogenative annulation reactions to construct diverse N-heterocycles [3]. The presence of two free carboxylic acid groups allows post-annulation diversification via amide coupling or esterification without requiring protecting group manipulations, making it a time-efficient building block for generating fragment-like screening libraries with built-in derivatization handles.

Physicochemical Property Benchmarking in Lead Optimization

With a measured cLogP of 1.04, TPSA of 99.77 Ų, and 3 hydrogen bond donors [3], CAS 879587-55-0 occupies a favorable drug-like property space (zero Lipinski violations). Its property profile makes it suitable as a reference compound for benchmarking new benzotriazinone derivatives in lead optimization programs, where maintaining aqueous solubility and permeability while modulating target potency is critical.

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